molecular formula C6H9N3O B13687052 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine

Cat. No.: B13687052
M. Wt: 139.16 g/mol
InChI Key: IVBJEIFKEDTNNU-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine is a heterocyclic compound that features both imidazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with an oxirane compound under acidic or basic conditions to form the oxazine ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
  • 2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Uniqueness

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine

InChI

InChI=1S/C6H9N3O/c7-5-4-9-2-1-3-10-6(9)8-5/h4H,1-3,7H2

InChI Key

IVBJEIFKEDTNNU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2OC1)N

Origin of Product

United States

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